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Abstract

DBPR108, also known as Prusogliptin, is a novel, potent, and selective dipeptidyl peptidase-4
(DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This
document provides a comprehensive technical overview of the discovery, synthesis,
mechanism of action, and clinical development of DBPR108. It is intended to serve as a
resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from
insulin resistance and relative insulin deficiency. Dipeptidyl peptidase-4 (DPP-4) has emerged
as a key therapeutic target in the management of T2DM. DPP-4 is an enzyme that rapidly
inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent
insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By
inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced
glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic
control.

DBPR108 was designed and developed by the Institute of Biotechnology and Pharmaceutical
Research at the National Health Research Institutes in Taiwan as a novel peptidomimetic DPP-
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4 inhibitor.[1] It has demonstrated a favorable efficacy and safety profile in extensive preclinical
and clinical studies, leading to its recent new drug approval.[2]

Discovery and Rationale

The discovery of DBPR108 stemmed from a focused drug discovery program aimed at
identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic
properties. The core structure of DBPR108 features a fluorinated pyrrolidine-2-carbonitrile
moiety, a key pharmacophore known to interact with the active site of the DPP-4 enzyme. The
rationale behind the design was to achieve high binding affinity and selectivity for DPP-4 over
other related proteases, thereby minimizing off-target effects.

Synthesis of DBPR108 (Prusogliptin)

While a detailed, step-by-step synthesis protocol for DBPR108 has not been publicly disclosed
in a single publication, a plausible synthetic route can be constructed based on the synthesis of
analogous 4-fluoropyrrolidine-2-carbonitrile derivatives and key intermediates for other DPP-4
inhibitors like Vildagliptin. The IUPAC name for Prusogliptin is (2S, 4S)-1-[2-[[1,1-dimethyI-3-
o0xo0-3-(1-pyrrolidinyl) propyl] amino] acetyl]-4-fluoro-2-pyrrolidinecarbonitrile.[1]

The proposed synthesis would likely involve the following key steps:

¢ Synthesis of the 4-fluoropyrrolidine-2-carbonitrile core: This can be achieved starting from a
suitable protected proline derivative. Introduction of the fluorine at the C4 position with
stereochemical control is a critical step.

» Synthesis of the side chain: The 1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propylamine side chain
can be synthesized separately.

e Coupling and final steps: The chloroacetylated 4-fluoropyrrolidine-2-carbonitrile intermediate
would then be coupled with the synthesized side chain to form the final DBPR108 molecule.

A generalized workflow for the synthesis is depicted below.
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Proposed Synthetic Workflow for DBPR108
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Mechanism of Action

DBPR108 is a competitive, reversible inhibitor of the DPP-4 enzyme. By binding to the active
site of DPP-4, it prevents the degradation of the incretin hormones GLP-1 and GIP.

The increased levels of active GLP-1 and GIP lead to:

o Glucose-dependent insulin secretion: Stimulation of pancreatic B-cells to release insulin in

response to elevated blood glucose levels.

o Suppression of glucagon secretion: Inhibition of pancreatic a-cells from releasing glucagon,
which in turn reduces hepatic glucose production.

This dual action on insulin and glucagon secretion results in improved glycemic control in
patients with T2DM.
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Signaling Pathway of DBPR108 in Glucose Homeostasis

Preclinical and Clinical Development

DBPR108 has undergone a comprehensive development program, including preclinical studies
and Phase I, II, and Il clinical trials to evaluate its efficacy, safety, and pharmacokinetic profile.

Experimental Protocols
5.1.1. DPP-4 Inhibition Assay

¢ Objective: To determine the in vitro inhibitory activity of DBPR108 on the DPP-4 enzyme.
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o Methodology: A fluorescence-based assay is typically used. The assay measures the
cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by
recombinant human DPP-4 enzyme. In the presence of an inhibitor like DBPR108, the
cleavage of the substrate is reduced, resulting in a decrease in fluorescence. The IC50
value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%,
is then calculated.

5.1.2. Pharmacokinetic Studies in Humans

o Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
DBPR108 in humans.

o Methodology: Phase | studies are conducted in healthy volunteers and/or patients with
T2DM. Following single or multiple oral doses of DBPR108, serial blood samples are
collected at predefined time points. Plasma concentrations of DBPR108 are quantified using
a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key
pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to
reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

5.1.3. Efficacy and Safety Clinical Trials (Phase Il and III)
o Objective: To evaluate the efficacy and safety of DBPR108 in patients with T2DM.

o Methodology: These are typically randomized, double-blind, placebo-controlled, and
sometimes active-comparator-controlled multicenter studies. Patients with T2DM who meet
specific inclusion and exclusion criteria are randomized to receive DBPR108, placebo, or an
active comparator for a defined treatment period.

o Primary Efficacy Endpoint: The primary outcome is usually the change from baseline in
glycated hemoglobin (HbAlc) at the end of the treatment period.

o Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose
(FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a
target HbAlc level.

o Safety Assessments: Safety is monitored through the recording of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms (ECGS).
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General Drug Development Workflow for DBPR108
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Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development
program of DBPR108.

Table 1: Pharmacokinetic Parameters of DBPR108 in Patients with T2DM (Phase I)

100 m
50 mg Single 100 mg Single 200 mg Single . -
Parameter Multiple Doses
Dose Dose Dose
(Steady State)
Cmax (ng/mL) 119 256 567 256
Tmax (hr) 2.0 4.0 4.0 1.5-4.0
AUC (ng*h/mL) 1030 2540 5630 2600

Table 2: Efficacy of DBPR108 in Patients with T2DM (Phase Ill, 24 Weeks)

Mean Change from  Mean Change from  Mean Change from

Treatment Group Baseline in HbAlc Baseline in FPG Baseline in 2-hr
(%) (mgldL) PPG (mgl/dL)
DBPR108 (100 mg) +
] -0.70 -18.2 -45.6
Metformin
Placebo + Metformin -0.07 -3.6 9.1

Table 3: DPP-4 Inhibition by DBPR108 (Phase I)

Maximum DPP-4 Inhibition Maximum DPP-4 Inhibition

Dose (Single Dose) (Multiple Doses)
50 mg 64.7% 62.1%
100 mg 72.6% 69.9%
200 mg 88.7% 89.4%
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Conclusion

DBPR108 (Prusogliptin) is a novel and effective DPP-4 inhibitor that has demonstrated
significant glycemic control and a favorable safety profile in patients with type 2 diabetes. Its
discovery and development represent a significant advancement in the therapeutic options
available for this chronic condition. The data presented in this technical guide underscore the
robust scientific foundation and rigorous clinical evaluation that have supported the journey of
DBPR108 from a promising drug candidate to an approved therapeutic agent. Further research
and post-marketing surveillance will continue to delineate its long-term benefits and place in
the management of T2DM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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